molecular formula C10H12O4 B13853546 3,5-Dihydroxy-4-isopropylbenzoic acid

3,5-Dihydroxy-4-isopropylbenzoic acid

Cat. No.: B13853546
M. Wt: 196.20 g/mol
InChI Key: XIIWDEPRIAPYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxy-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-4-isopropylbenzoic acid typically involves the reaction of isopropyl alcohol with 4-hydroxybenzoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dihydroxy-4-isopropylbenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-isopropylbenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3,5-dihydroxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-5(2)9-7(11)3-6(10(13)14)4-8(9)12/h3-5,11-12H,1-2H3,(H,13,14)

InChI Key

XIIWDEPRIAPYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C(=O)O)O

Origin of Product

United States

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